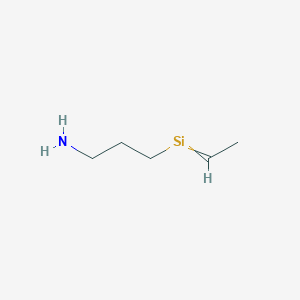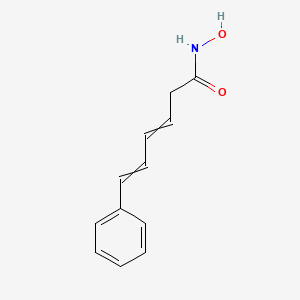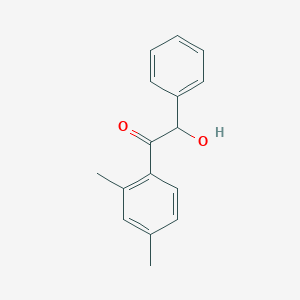![molecular formula C9H17NO3 B12545024 (2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine CAS No. 657394-03-1](/img/structure/B12545024.png)
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine is a chiral compound with a unique structure that includes a dioxolane ring and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a Diels-Alder reaction to form the azetidine ring, followed by a series of oxidation and reduction steps to introduce the dioxolane ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4S)-1-(N,N-Dimethylglycyl)-4-(hydroxymethyl)-3-(2′-methoxy-4-biphenylyl)-2-azetidinecarbonitrile
- (2R,3S,4S,6S)-2-(Hydroxymethyl)-6-(2-hydroxyundecyl)-3,4-piperidinediol
- (2R,3S,4S)-2-(3,4-Dimethoxyphenyl)-7-methoxy-3,4-chromanediol
Uniqueness
What sets (2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine apart is its unique combination of a dioxolane ring and an azetidine ring, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring precise control over molecular interactions .
Eigenschaften
CAS-Nummer |
657394-03-1 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-5-7(13-9)8-6(11-3)4-10-8/h6-8,10H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
BJSMIOWABHPNAM-XLPZGREQSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@H](CN2)OC)C |
Kanonische SMILES |
CC1(OCC(O1)C2C(CN2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


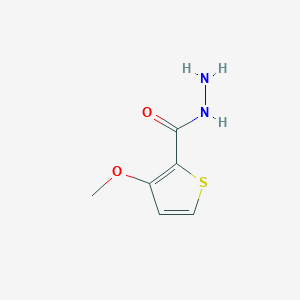
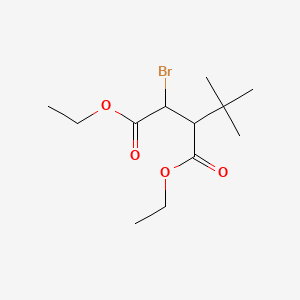
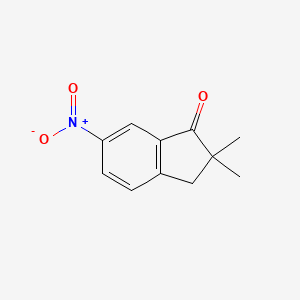

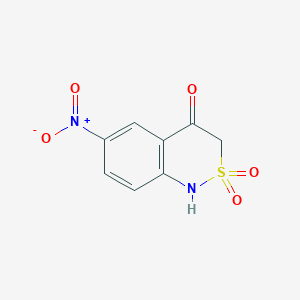
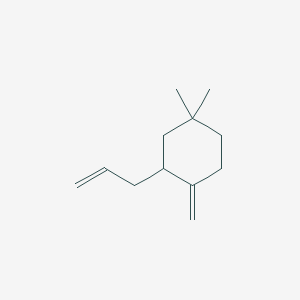
![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)
